molecular formula C19H30N2O3 B5356837 2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide

2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B5356837
M. Wt: 334.5 g/mol
InChI Key: LASRYBPZOOEMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has since gained popularity among researchers due to its potent psychoactive effects.

Scientific Research Applications

2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. Some of the research applications of this compound include:
1. Studying the binding affinity of this compound to the cannabinoid receptors CB1 and CB2.
2. Investigating the pharmacological effects of this compound on the central nervous system.
3. Studying the metabolism and excretion of this compound in the human body.
4. Investigating the toxicological effects of this compound on the human body.
5. Studying the potential therapeutic applications of this compound.

Mechanism of Action

2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors in the human body. It binds to these receptors with high affinity and activates them, leading to a range of physiological and psychoactive effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the human body. Some of these effects include:
1. Euphoria and relaxation
2. Increased heart rate and blood pressure
3. Altered perception of time and space
4. Impaired memory and cognitive function
5. Increased appetite and thirst
6. Dry mouth and eyes

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its potent psychoactive effects, which make it an ideal candidate for studying the effects of synthetic cannabinoids on the human body. However, there are also some limitations to using this compound in lab experiments, such as:
1. Limited availability and high cost
2. Potential for abuse and addiction
3. Ethical concerns related to the use of psychoactive substances in research

Future Directions

There are several future directions for research on 2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide. Some of these include:
1. Investigating the long-term effects of this compound on the human body.
2. Studying the potential therapeutic applications of this compound, such as in the treatment of pain or anxiety.
3. Developing new synthetic cannabinoids based on the structure of this compound.
4. Investigating the potential for this compound to be used as a diagnostic tool for certain medical conditions.
5. Studying the effects of this compound on different populations, such as pregnant women or individuals with pre-existing medical conditions.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity among researchers due to its potent psychoactive effects. It can be synthesized using a simple one-pot reaction method and has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound is an important tool for studying the effects of synthetic cannabinoids on the human body and has the potential to lead to new discoveries in the field of pharmacology.

Synthesis Methods

2,4-diethoxy-N-(1-propyl-4-piperidinyl)benzamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 2,4-diethoxybenzoic acid, 1-propylpiperidine, and indazole-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and a solvent, such as acetonitrile. The final product is obtained through a purification process, such as column chromatography.

properties

IUPAC Name

2,4-diethoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-4-11-21-12-9-15(10-13-21)20-19(22)17-8-7-16(23-5-2)14-18(17)24-6-3/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASRYBPZOOEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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